molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9

Diethyl [2,2'-bipyridin]-6-ylphosphonate

Cat. No.: B13145099
CAS No.: 261372-98-9
M. Wt: 292.27 g/mol
InChI Key: RMNQDYFBWZOEMA-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridin]-6-ylphosphonate is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is of interest due to its potential use in creating coordination sites in polymeric materials and its role in various chemical reactions.

Preparation Methods

The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another.

Scientific Research Applications

Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .

Comparison with Similar Compounds

Diethyl [2,2’-bipyridin]-6-ylphosphonate can be compared with other bipyridine derivatives such as:

The uniqueness of diethyl [2,2’-bipyridin]-6-ylphosphonate lies in its phosphonate group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives.

Properties

CAS No.

261372-98-9

Molecular Formula

C14H17N2O3P

Molecular Weight

292.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3

InChI Key

RMNQDYFBWZOEMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC

Origin of Product

United States

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